![molecular formula C22H42F4O B14269123 9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane CAS No. 165318-16-1](/img/structure/B14269123.png)
9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane is a fluorinated organic compound characterized by the presence of a tetrafluoroethoxy group attached to a nonadecane backbone. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced stability, resistance to degradation, and unique reactivity patterns, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane typically involves the reaction of nonadecane with a tetrafluoroethoxy-containing reagent. One common method is the nucleophilic substitution reaction where a suitable leaving group on the nonadecane is replaced by the tetrafluoroethoxy group. This reaction is often carried out under anhydrous conditions and may require the use of a strong base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted nonadecane derivatives depending on the nucleophile used.
Scientific Research Applications
9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems due to its fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane is influenced by its fluorinated structure. Fluorine atoms can alter the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl benzyl ether
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
- Isopropyl 1,1,2,2-tetrafluoroethyl ether
Uniqueness
9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane is unique due to its long nonadecane backbone combined with the tetrafluoroethoxy group. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and chemical stability, which may not be present in shorter-chain or non-fluorinated analogs.
Properties
CAS No. |
165318-16-1 |
|---|---|
Molecular Formula |
C22H42F4O |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
9-(1,1,2,2-tetrafluoroethoxymethyl)nonadecane |
InChI |
InChI=1S/C22H42F4O/c1-3-5-7-9-11-12-14-16-18-20(17-15-13-10-8-6-4-2)19-27-22(25,26)21(23)24/h20-21H,3-19H2,1-2H3 |
InChI Key |
TYECJZZHNQZSAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
phosphanium chloride](/img/structure/B14269078.png)
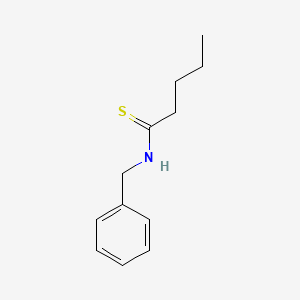
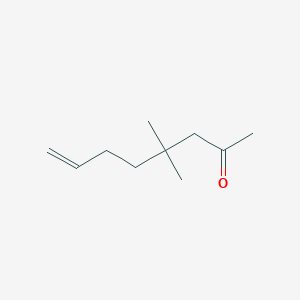
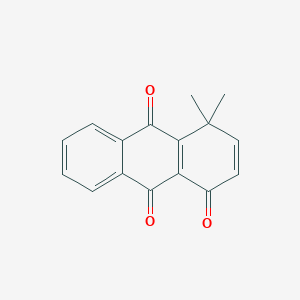

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
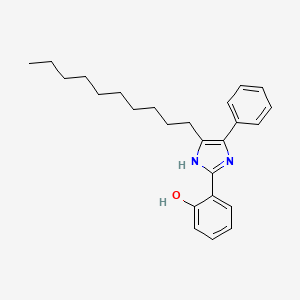
phosphane](/img/structure/B14269108.png)
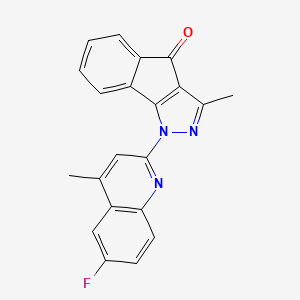


![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
